molecular formula C6H5ClFNO2S B168425 3-Chloro-4-fluorobenzenesulfonamide CAS No. 146533-46-2

3-Chloro-4-fluorobenzenesulfonamide

Cat. No. B168425
CAS RN: 146533-46-2
M. Wt: 209.63 g/mol
InChI Key: KKVQDRHEXRGIMI-UHFFFAOYSA-N
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Description

3-Chloro-4-fluorobenzenesulfonamide is a chemical compound with the molecular formula C6H5ClFNO2S and a molecular weight of 209.63 .


Synthesis Analysis

The synthesis of 3-Chloro-4-fluorobenzenesulfonamide can be achieved from 3-Chloro-4-fluorobenzenesulfonyl Chloride .


Molecular Structure Analysis

The InChI code for 3-Chloro-4-fluorobenzenesulfonamide is 1S/C6H5ClFNO2S/c7-5-3-4 (12 (9,10)11)1-2-6 (5)8/h1-3H, (H2,9,10,11) and the InChI key is KKVQDRHEXRGIMI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Chloro-4-fluorobenzenesulfonamide has a melting point of 108-109 degrees Celsius .

Scientific Research Applications

  • Synthesis of 2‐Chloro Enesulfonamides : A novel method using N-chloro-N-fluorobenzenesulfonamides for the synthesis of 2-chloro enesulfonamides, showcasing a variety of applications in organic synthesis (Zhao, Pu, & Yang, 2017).

  • Aminochlorination of Alkenes : The use of N-chloro-N-fluorobenzenesulfonamide in a novel catalyst-free aminochlorination of alkenes, leading to the production of various organic compounds (Pu, Zhao, Lu, He, & Yang, 2016).

  • Enantioselective Fluorination : This research demonstrates the tuning of reactivity and selectivity in fluorination reactions using N-fluorobenzenesulfonamide derivatives, which are significant in medicinal chemistry (Wang, Li, Hu, Yang, Wu, & He, 2014).

  • NMR Studies of Carbonic Anhydrase Complexes : Investigates the binding of 4-fluorobenzenesulfonamide to human carbonic anhydrases, which is relevant in understanding enzyme interactions (Dugad & Gerig, 1988).

  • Theoretical Investigation of Molecular Structure : Provides insights into the structural properties of para-halogen benzenesulfonamides, including 4-fluorobenzenesulfonamide, which is crucial in material science and pharmaceuticals (Karabacak, Cinar, Çoruh, & Kurt, 2009).

  • Asymmetric Synthesis of 3'-Fluorothalidomide : Demonstrates the synthesis of enantiomerically pure compounds using N-fluorobenzenesulfonamides, highlighting its application in asymmetric synthesis (Yamamoto, Suzuki, Ito, Tokunaga, & Shibata, 2011).

  • Preparation of Platinum(II) Dithiocarbimato Complexes : Research showing the use of 4-fluorobenzenesulfonamide in the synthesis of novel platinum complexes, which have potential applications in materials science and catalysis (Amim, Oliveira, Perpétuo, Janczak, Miranda, & Rubinger, 2008).

  • Cyclooxygenase-2 Inhibitors : Studies the effect of introducing a fluorine atom in benzenesulfonamide derivatives for enhancing selectivity in COX-2 inhibitors, important in medicinal chemistry (Hashimoto, Imamura, Haruta, & Wakitani, 2002).

Mechanism of Action

Sulfonamides, such as 3-Chloro-4-fluorobenzenesulfonamide, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Safety and Hazards

3-Chloro-4-fluorobenzenesulfonamide is classified as an irritant . It’s important to handle it with care, avoiding contact with skin and eyes, and not to breathe dust or ingest it .

properties

IUPAC Name

3-chloro-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVQDRHEXRGIMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428687
Record name 3-chloro-4-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-fluorobenzenesulfonamide

CAS RN

146533-46-2
Record name 3-chloro-4-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-chloro-4-fluorobenzenesulfonyl chloride (2.29 g, 10 mmol) in methylene chloride (30 mL) was added 25% ammonium hydroxide (10 mL) at room temperature and the mixture was stirred for 1 hour. The solvent was removed in vacuo. The residue was redissolved in ethyl acetate (50 mL) and the whole washed with water and brine. After dried over MgSO4 and concentration in vacuo. The resulting solid was recrystallized from ether-hexane to give the title compound (1.429 g, 68.2% yield).
Quantity
2.29 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
68.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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